Shepherdin

Description

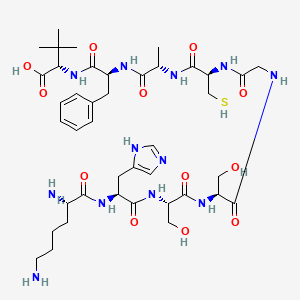

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBANOGLOZZLEEW-AJLKJCTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64N12O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661626 | |

| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861224-28-4 | |

| Record name | shepherdin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Shepherdin

Direct Protein-Protein Interactions

A central aspect of Shepherdin's mechanism involves its ability to modulate the interactions between key chaperone and anti-apoptotic proteins. capes.gov.brnih.govnih.gov

Inhibition of Heat Shock Protein 90 (Hsp90) and Survivin Complex Formation

This compound functions as a peptidyl antagonist that specifically inhibits the formation of the complex between Hsp90 and Survivin. capes.gov.brnih.govmdpi.comnih.gov This interaction is considered crucial for the stability and function of Survivin, an important regulator of cell proliferation and viability, which is often overexpressed in cancer cells. capes.gov.brnih.govmdpi.comdovepress.com By disrupting the Hsp90-Survivin complex, this compound leads to the destabilization and degradation of Survivin, thereby impairing its anti-apoptotic and mitotic regulatory functions. mdpi.comnih.govmdpi.commdpi.com This disruption has been observed in various cancer cell types, including acute myeloid leukemia (AML) and retinoblastoma cells. capes.gov.brnih.govnih.gov

Engagement with the ATP Pocket of Hsp90

Research indicates that this compound makes extensive contacts with the ATP-binding pocket of Hsp90. capes.gov.brnih.govnih.govnih.govdovepress.comresearchgate.net Hsp90 is an ATPase, and its chaperone function is linked to its ATP hydrolysis cycle. dovepress.commdpi.com By engaging with the ATP pocket, this compound competes with ATP binding to Hsp90, thereby inhibiting Hsp90 function. capes.gov.brnih.govnih.gov This competitive binding to the ATP pocket is a common mechanism for many Hsp90 inhibitors. dovepress.commdpi.com The high binding affinity of this compound for the ATP pocket of Hsp90 has been demonstrated in experimental settings. mdpi.comresearchgate.net

Interaction with Unique Hsp90 Residues (e.g., Ile-96, Asp-102, Phe-138)

Detailed molecular studies, including molecular dynamics simulations, have shown that this compound interacts with specific, unique residues within the ATP pocket of Hsp90. capes.gov.brnih.govresearchgate.netresearchgate.net Residues such as Ile-96, Asp-102, and Phe-138 in the N-terminal domain of Hsp90 have been identified as contact points for this compound. capes.gov.brnih.govresearchgate.netresearchgate.net These specific interactions contribute to this compound's ability to bind to and inhibit Hsp90 function, distinguishing its binding profile from some other Hsp90 inhibitors. capes.gov.brnih.govresearchgate.net

Cellular Localization and Permeability Mechanisms

The design and properties of this compound facilitate its entry into cells and its distribution within different cellular compartments, which is crucial for its mechanism of action. capes.gov.brnih.govnih.govaacrjournals.orgnih.gov

Cell-Permeable Peptidomimetic Design (e.g., Antennapedia Helix III Sequence)

This compound was engineered as a cell-permeable peptidomimetic to overcome the limitations of delivering peptide-based inhibitors into cells. capes.gov.brnih.govnih.govaacrjournals.orgnih.gov This was achieved by incorporating a cell-penetrating sequence, such as the Antennapedia helix III sequence, into its structure. capes.gov.brnih.govnih.govaacrjournals.orgnih.govfortunejournals.com This sequence facilitates the translocation of this compound across the cell membrane, allowing it to reach its intracellular targets. aacrjournals.orgnih.govcore.ac.uk The cell-permeable design is essential for this compound's biological activity and its ability to inhibit intracellular Hsp90 and disrupt the Hsp90-Survivin complex. capes.gov.brnih.govnih.govnih.gov

Subcellular Distribution, Including Mitochondrial Accumulation

Once inside the cell, this compound exhibits specific subcellular distribution. Studies have shown that cell-permeable this compound can accumulate in mitochondria. nih.govaacrjournals.orgnih.govfortunejournals.com This mitochondrial localization is significant because Hsp90 has isoforms and related chaperones, such as TRAP1, located in the mitochondria, which are involved in maintaining mitochondrial function and preventing apoptosis. dovepress.commdpi.commdpi.comnih.gov The accumulation of this compound in mitochondria can lead to the disruption of mitochondrial integrity and function, contributing to the induction of cell death. capes.gov.brnih.govmdpi.comaacrjournals.orgnih.gov This mitochondriotropic property, often dependent on the cell-penetrating sequence used in its design, distinguishes this compound from some other Hsp90 inhibitors that primarily remain cytosolic. aacrjournals.orgnih.govcore.ac.uk

Downstream Molecular Consequences

The inhibition of Hsp90 by this compound leads to a cascade of downstream molecular consequences, primarily affecting the stability and function of Hsp90 client proteins and modulating mitochondrial homeostasis.

Destabilization and Degradation of Hsp90 Client Proteins

Disruption of the interaction between Hsp90 and its client proteins by inhibitors like this compound generally leads to the ubiquitination and subsequent degradation of these client proteins by the proteasome. nih.govoncohemakey.com this compound has been shown to destabilize multiple Hsp90 client proteins. ashpublications.orgmdpi.com

Specific Degradation of Survivin

A key target of this compound is survivin. ashpublications.orgnih.govnih.govdovepress.com this compound was designed to specifically inhibit the interaction between Hsp90 and survivin by mimicking the binding interface between these two proteins. nih.govashpublications.orgmdpi.com By inhibiting the formation of the survivin-Hsp90 complex, this compound destabilizes survivin, leading to its degradation. mdpi.comub.edu This degradation of survivin contributes significantly to the induction of apoptosis in cancer cells. nih.gov

Impact on Focal Adhesion Kinase (FAK) and IAP Proteins

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell survival, migration, and proliferation, and it is often overexpressed in tumors. frontiersin.orgnih.govpor-journal.com FAK can promote cell survival by activating pathways that induce inhibitor-of-apoptosis proteins (IAPs). frontiersin.orgnih.gov While not as extensively documented as its effects on survivin and Akt, the destabilization of Hsp90 client proteins by this compound can potentially impact FAK and, consequently, the levels or activity of IAP proteins that are downstream of FAK signaling or are themselves Hsp90 clients. nih.govamegroups.org

Influence on Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bim) members. nih.govthno.org The balance between these proteins determines a cell's susceptibility to apoptotic stimuli. While some Hsp90 inhibitors have been shown to affect the stability of certain Bcl-2 family proteins, the direct influence of this compound on specific Bcl-2 family members is less clear from the provided information. However, the induction of apoptosis by this compound suggests an impact on the delicate balance of these proteins, potentially favoring pro-apoptotic signaling or interfering with the function of anti-apoptotic Bcl-2 proteins. nih.govcore.ac.uk Studies have indicated that this compound can induce mitochondrial apoptosis, which is regulated by the Bcl-2 family. nih.govmdpi.com

Modulation of Mitochondrial Homeostasis

This compound has been shown to disrupt mitochondrial function rapidly. ashpublications.orgcapes.gov.brnih.gov This includes inducing mitochondrial dysfunction and effector caspase activity. ashpublications.org this compound's effects on mitochondria are associated with the induction of apoptosis. ashpublications.orgmdpi.com It is directed to mitochondria, potentially due to a targeting sequence, where it can interact with mitochondrial Hsp90 family members like TRAP1. nih.govresearchgate.nettouchoncology.com This interaction can disrupt the protective chaperone network in tumor mitochondria that involves TRAP1, Hsp90, and cyclophilin D, leading to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors like cytochrome c, thereby inducing apoptosis. nih.govmdpi.comresearchgate.net

Here is a summary table of some Hsp90 client proteins and their roles:

| Hsp90 Client Protein | Role in Cell | Potential Impact of this compound-mediated Degradation |

| Survivin | Inhibitor of apoptosis, mitotic regulator | Promotes apoptosis, disrupts cell division |

| Akt | Cell survival, growth, and proliferation | Inhibits pro-survival signaling, promotes apoptosis |

| FAK | Cell adhesion, migration, survival, proliferation | Impairs cell motility and survival |

| Bcl-2 Family Proteins | Regulation of apoptosis | Shifts balance towards apoptosis |

Induction of Mitochondrial Permeability Transition Pore Opening

A key molecular mechanism by which this compound exerts its effects is the induction of mitochondrial permeability transition pore (mPTP) opening. aacrjournals.orgfrontiersin.org The mPTP is a non-specific pore in the inner mitochondrial membrane whose opening leads to the dissipation of the mitochondrial membrane potential, loss of ATP production, and ultimately cell death. frontiersin.orgnih.gov

Research has shown that this compound treatment triggers the discharge of cytochrome c into the cytosol, a hallmark of mitochondrial permeability transition. aacrjournals.org This release of cytochrome c is a critical event in initiating the apoptotic cascade. nih.govthermofisher.com The induction of mPTP opening by this compound contributes to its ability to induce massive death of tumor cells through both apoptotic and nonapoptotic mechanisms. nih.gov

Rapid Disruption of Mitochondrial Membrane Potential

This compound treatment leads to a sudden loss of mitochondrial membrane potential (ΔΨm). aacrjournals.org The mitochondrial membrane potential is an essential component of mitochondrial function, crucial for ATP synthesis through oxidative phosphorylation. acs.organr.fr A decrease in ΔΨm is an early event in the process of apoptosis and is often associated with the opening of the mitochondrial permeability transition pore. thermofisher.comrndsystems.com

Studies using techniques such as JC-1 staining or TMRM fluorescence have demonstrated this rapid disruption of ΔΨm upon exposure to this compound in cancer cells. thermofisher.comresearchgate.net This disruption impairs the ability of mitochondria to generate ATP and contributes significantly to the energetic collapse observed in this compound-treated tumor cells. frontiersin.org

Here is a representation of potential data illustrating the effect of this compound on mitochondrial membrane potential:

| Treatment (Concentration) | Mitochondrial Membrane Potential (% of Control) |

| Control | 100 |

| This compound (50 µmol/L) | ~40 |

| This compound (100 µmol/L) | ~20 |

Note: The data in this table is illustrative based on research findings indicating a concentration-dependent decrease in mitochondrial membrane potential. Actual experimental data may vary depending on cell type and specific conditions. aacrjournals.org

Cyclophilin D (CypD)-Dependent Mechanisms

Cyclophilin D (CypD) is a mitochondrial protein known to play a significant role in regulating the mitochondrial permeability transition pore. frontiersin.orgmdpi.com CypD is considered a sensitizer (B1316253) of mPTP opening, making mitochondria more susceptible to pore induction by various stimuli, including calcium and oxidative stress. frontiersin.org

While the precise interaction between this compound and CypD requires further detailed investigation, the involvement of CypD in mPTP regulation suggests a potential link in this compound's mechanism of action. The mPTP opening induced by this compound may, at least in part, be dependent on or modulated by CypD activity. mdpi.comcore.ac.uk Research indicates that inhibiting CypD can protect against mPTP opening in certain contexts. mdpi.commdpi.com Given that this compound induces mPTP opening, exploring its relationship with CypD-dependent pathways is an area of ongoing research to fully elucidate its effects on mitochondrial function.

Cellular and in Vivo Biological Effects in Preclinical Models

Regulation of Cellular Processes in Malignant Cell Lines (In Vitro)

Autophagic Processes

Comparative Cellular Responses with Genetic Perturbations (e.g., Survivin shRNA)

Shepherdin's mechanism of action, involving the disruption of survivin function by targeting the survivin-Hsp90 complex, aligns with the effects observed when survivin expression is reduced through genetic perturbations like shRNA. Studies have shown that down-regulating survivin using shRNA can inhibit tumor cell growth and induce apoptosis in various cancer models, including rhabdomyosarcoma and glioma xenografts nih.govpsu.edu. This suggests that targeting survivin, either directly through genetic methods or indirectly through agents like this compound that disrupt its interaction with Hsp90, leads to similar anti-cancer outcomes nih.govpsu.edud-nb.info. The destabilization of survivin protein levels is a key consequence of this compound treatment, mirroring the intended effect of survivin shRNA oup.comresearchgate.netaacrjournals.org.

Preclinical Efficacy in Animal Models (In Vivo)

This compound has shown promising preclinical efficacy in various animal models, primarily in xenograft settings where human cancer cells are implanted into immunocompromised mice aacrjournals.orgtouchoncology.comresearchgate.netnih.gov. Its ability to inhibit tumor growth without causing significant toxicity to normal tissues has been a notable finding in these studies nih.govaacrjournals.orgtouchoncology.comnih.govcapes.gov.br.

Inhibition of Tumor Growth in Xenograft Models

This compound has been shown to ablate or significantly inhibit tumor growth as a single agent in various xenograft models aacrjournals.orgnih.gov. This inhibition is often associated with the induction of apoptosis and the degradation of Hsp90 client proteins within the tumor tissue researchgate.netaacrjournals.orgoup.com.

Acute Myeloid Leukemia (AML) Models

In AML xenograft models, this compound has demonstrated potent anti-leukemic activity. Treatment with this compound[79-83], a specific variant, abolished the growth of AML xenograft tumors in mice nih.govoup.comcapes.gov.broup.com. For instance, in one study using HL-60 cell xenografts in SCID/beige mice, daily treatment with this compound[79-83] (50 mg/kg intraperitoneally) for 11 days completely suppressed tumor growth compared to the control group nih.govresearchgate.netoup.com. Immunohistochemical analysis of the tumors revealed that this compound treatment induced a high level of apoptosis and a loss of expression of Hsp90 client proteins like survivin and Akt, consistent with Hsp90 inhibition in vivo researchgate.netoup.com.

Here is a table summarizing the AML xenograft data:

| Model Type | Cell Line | Animal Model | Treatment Regimen | Outcome (Tumor Volume) | Citation |

| Xenograft | HL-60 | SCID/beige mice | 50 mg/kg IP daily for 11 days | Control: 1698 mm³, Treated: 232 mm³ (P = .008) | nih.govresearchgate.netoup.com |

Glioblastoma Models

This compound has also shown efficacy in preclinical models of glioblastoma. Systemic or stereotactic delivery of this compound suppressed intracranial glioma growth in xenografted mice aacrjournals.orgnih.govnih.gov. Studies using U87 glioblastoma cells implanted in immunodeficient mice demonstrated that this compound treatment inhibited tumor cell proliferation, induced apoptosis, and reduced angiogenesis in vivo aacrjournals.orgnih.govnih.gov.

Rhabdomyosarcoma Models

In rhabdomyosarcoma models, survivin expression is relevant for tumor cell survival and growth nih.gov. While the search results did not provide specific data tables for this compound monotherapy in rhabdomyosarcoma xenografts, one study indicated that this compound was used as a well-tolerated survivin inhibitor in a rhabdomyosarcoma xenograft model in Rag-/- mice nih.gov. In this context, this compound reduced the growth of prostate and breast cancer cells in vitro and in vivo by interfering with the Hsp90-survivin interaction nih.gov.

Other Tumor Xenografts

Beyond AML and glioblastoma, this compound has demonstrated the ability to inhibit tumor growth in other xenograft models. Studies have reported that systemic administration of this compound inhibited the growth of established prostate and breast cancers in mouse xenograft models without apparent toxicity touchoncology.comoup.commdpi.comnih.govtargetmol.com. For example, in a breast cancer xenograft model using MCF-7 cells, this compound treatment significantly inhibited tumor growth targetmol.com. Similarly, this compound nearly completely ablated the growth of prostate carcinoma PC3 cell xenografts in immunocompromised mice targetmol.com.

Here is a table summarizing data from other tumor xenografts:

| Tumor Type | Cell Line | Animal Model | Treatment Regimen | Outcome | Citation |

| Breast Cancer | MCF-7 | Mouse xenograft | 50 mg/kg IP daily | Inhibited tumor growth | targetmol.com |

| Prostate Cancer | PC3 | Immunocompromised mice | 50 mg/kg IP daily | Nearly completely ablated tumor growth | targetmol.com |

Mechanistic Observations from In Vivo Studies (e.g., Hsp90 Function Inhibition)

In vivo studies have demonstrated that this compound functions as a novel inhibitor of Hsp90. Systemic administration of this compound in mice bearing acute myeloid leukemia (AML) xenograft tumors inhibited Hsp90 function in vivo. researchgate.netresearchgate.net this compound achieves this by binding to Hsp90 and disrupting the formation of the complex between Hsp90 and its client protein, survivin. researchgate.netresearchgate.net Mechanistically, this compound competes with ATP for binding to Hsp90, making extensive contact with specific residues within the ATP-binding pocket of Hsp90, including Ile-96, Asp-102, and Phe-138. researchgate.netresearchgate.net This interaction leads to the destabilization of Hsp90 client proteins. mdpi.comresearchgate.net Unlike some other Hsp90 inhibitors, this compound did not lead to an increase in Hsp70 levels in AML cells in these studies. researchgate.netresearchgate.net

Impact on Specific Cellular Events in Tumor Microenvironment

This compound has been shown to exert significant effects on specific cellular events within the tumor microenvironment in preclinical models. In AML xenograft tumors in mice, treatment with this compound induced a high level of apoptosis in tumor cells. plos.org This apoptotic effect was evidenced by nuclear fragmentation and a decrease in the expression of key Hsp90 client proteins such as survivin and Akt within the tumor cells. plos.org Furthermore, in AML cells, this compound treatment rapidly disrupted mitochondrial function, an effect observed within 2 minutes of treatment. researchgate.netresearchgate.net

Studies evaluating the effects of this compound on tumor growth in vivo have shown promising results. In AML xenograft models, this compound treatment abolished tumor growth. researchgate.netresearchgate.netplos.orgplos.org Systemically administered this compound was observed to accumulate within the tumor mass in mice. plos.org Preclinical studies in mice have indicated that this compound can inhibit human tumor growth without causing systemic or organ toxicity. mdpi.comresearchgate.netbiorxiv.org This is consistent with observations that this compound selectively induces death in tumor cells in vitro while not affecting the viability of normal cells or hematopoietic progenitors. mdpi.comresearchgate.netbiorxiv.org More recent research exploring bioresponsive nanocomposites for cancer therapy has also utilized this compound. In one study, this compound was released in the hydrogen sulfide (B99878) (H2S)-enriched tumor microenvironment of colorectal tumors to inhibit the function of heat shock proteins, thereby enhancing the therapeutic effect of photothermal therapy (PTT). nih.gov

Data Tables

Table 1 summarizes the impact of this compound on tumor growth in an AML xenograft mouse model.

| Treatment Group | Mean Tumor Volume (mm³) | Difference in Tumor Volume (mm³) | 95% Confidence Interval | P-value |

| Control (Saline) | 1698 | - | - | - |

| This compound[79-83] | 232 | 1466 | 505.8 to 2426 | 0.008 |

Data derived from AML xenograft tumor studies in mice. researchgate.netresearchgate.netplos.org

Target Protein Networks and Interacting Signaling Pathways

Client Proteins and Their Biological Roles

Shepherdin's inhibition of Hsp90 and TRAP1 leads to the destabilization and degradation of their client proteins, many of which are involved in promoting cell survival, proliferation, and other hallmarks of cancer.

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a crucial nodal protein involved in both inhibiting apoptosis and regulating cell division nih.govmdpi.commdpi.comresearchgate.netresearchgate.net. It is highly expressed in most human cancers but is largely absent in normal differentiated tissues, making it an attractive target for cancer therapy nih.govmdpi.commdpi.comresearchgate.net.

Survivin inhibits apoptosis through various mechanisms, including directly or indirectly interfering with caspase function nih.govmdpi.comresearchgate.netresearchgate.net. It can bind to and suppress effector caspases like caspase-3 and -7, as well as caspase-9 nih.govmdpi.com. Survivin also plays a significant role in regulating cell division as a component of the chromosomal passenger complex (CPC), which is essential for chromosome segregation and cytokinesis mdpi.comresearchgate.net.

A key interaction targeted by this compound is the complex between Hsp90 and Survivin. Hsp90 is believed to stabilize the Survivin protein mdpi.commdpi.com. This compound was specifically designed as an antagonist of the Hsp90-Survivin complex, counteracting the binding of these two proteins mdpi.comashpublications.orgtandfonline.commdpi.comnih.gov. By disrupting this interaction and inhibiting Hsp90, this compound leads to the destabilization and degradation of Survivin ashpublications.orgmdpi.comoup.comnih.govresearchgate.net. This reduction in Survivin levels contributes significantly to the induction of apoptosis and the inhibition of cell proliferation observed upon this compound treatment ashpublications.orgnih.govmdpi.comoup.comuni-heidelberg.de.

In addition to Survivin, this compound has been shown to destabilize other Hsp90 client proteins that are involved in oncogenic signaling and cell survival ashpublications.orgnih.govmdpi.commdpi.comnih.govoup.com.

Akt (Protein Kinase B): Akt is a key kinase in the PI3K/Akt signaling pathway, which promotes cell survival, growth, and proliferation nih.govconicet.gov.ar. Akt is a known client protein of Hsp90, and its stability and activity are dependent on Hsp90 chaperone function dovepress.comnih.govmdpi.commdpi.comnih.govoup.comconicet.gov.ar. This compound treatment leads to the loss of Akt expression, contributing to the disruption of pro-survival signaling nih.govmdpi.commdpi.comoup.comresearchgate.net.

FAK (Focal Adhesion Kinase): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival signaling uni-heidelberg.de. While not as frequently mentioned as other clients in the provided search results, one study suggests that this compound's effects on cell proliferation and migration in rhabdomyosarcoma cells may be mediated, in part, through the downregulation of FAK, implying FAK as an Hsp90 client protein affected by this compound uni-heidelberg.de.

Bcl-2 (B-cell lymphoma 2): Bcl-2 is an anti-apoptotic protein that regulates mitochondrial outer membrane permeability and prevents the release of pro-apoptotic factors nih.govuni-freiburg.dedoaj.org. While Hsp90 can interact with proteins involved in apoptosis conicet.gov.ar, the direct relationship between this compound and Bcl-2 is less clear from the provided search results. One study mentions decreased Bcl-2 expression in retinoblastoma cells treated with this compound nih.gov. However, other IAPs like XIAP are more directly implicated as Hsp90 clients or proteins functionally linked to Survivin's anti-apoptotic activity mdpi.comoxfordvacmedix.comwikipedia.orgresearchgate.netmedicinacomplementar.com.brhznu.edu.cn.

Here is a table summarizing some of the key client proteins affected by this compound:

| Client Protein | Biological Role | Effect of this compound Treatment | Supporting Citations |

| Survivin | Inhibits apoptosis, regulates cell division | Destabilization and degradation, leading to apoptosis inhibition | mdpi.comashpublications.orgnih.govnih.govmdpi.commdpi.comnih.govoup.comnih.govresearchgate.netuni-heidelberg.de |

| Akt | Promotes cell survival, growth, proliferation | Loss of expression | nih.govmdpi.commdpi.comoup.comresearchgate.net |

| FAK | Cell adhesion, migration, survival | Potential downregulation | uni-heidelberg.de |

| Bcl-2 | Inhibits apoptosis | Decreased expression (observed in specific cell types) | nih.gov |

| XIAP | Inhibits caspases | Indirectly impacted through Survivin/IAP network | mdpi.comoxfordvacmedix.comwikipedia.orgresearchgate.netmedicinacomplementar.com.brhznu.edu.cn |

| CDK6 | Cell cycle regulation | Destabilization | nih.govmdpi.commdpi.comoup.com |

| Telomerase | Maintains telomere length, promotes cell immortality | Destabilization | nih.govmdpi.com |

Survivin as a Key Regulator of Apoptosis and Cell Division

Modulation of Interconnected Signaling Cascades

By targeting Hsp90 and its client proteins, this compound effectively modulates multiple interconnected signaling cascades that are critical for cancer cell survival, proliferation, and drug resistance. The destabilization of key client proteins like Survivin and Akt disrupts their respective pathways, leading to a cascade of downstream effects.

The inhibition of the Hsp90-Survivin interaction and the subsequent degradation of Survivin directly impact both apoptotic and cell division pathways nih.govmdpi.commdpi.comresearchgate.netuni-heidelberg.de. Reduced Survivin levels impair its ability to inhibit caspases, promoting the activation of apoptotic pathways nih.govmdpi.com. Furthermore, the role of Survivin in the chromosomal passenger complex means its depletion can lead to defects in cell division mdpi.comresearchgate.net.

The destabilization of Akt disrupts the PI3K/Akt signaling pathway, which is a central node regulating numerous cellular processes, including survival, metabolism, and proliferation nih.govconicet.gov.ar. Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound oup.com.

This compound's ability to target both cytosolic Hsp90 and mitochondrial TRAP1 allows it to impact signaling pathways in different cellular compartments spandidos-publications.comsdbonline.orgspandidos-publications.com. The inhibition of mitochondrial TRAP1 can disrupt mitochondrial homeostasis and contribute to cell death, potentially by affecting interactions with proteins like Cyclophilin D spandidos-publications.comsdbonline.org.

The modulation of these interconnected pathways highlights this compound's potential as a multi-targeted agent. By simultaneously affecting multiple pro-survival and proliferative signals through the disruption of chaperone function, this compound can overcome the redundancy often observed in cancer signaling networks. The selective toxicity of this compound towards cancer cells, while largely sparing normal cells, is attributed to the differential expression and reliance on Hsp90 and its client proteins, particularly Survivin, in malignant versus normal tissues mdpi.comashpublications.orgtandfonline.comnih.govmdpi.commdpi.comnih.govuni-heidelberg.de.

Cell Proliferation and Survival Pathways

This compound's primary target, Hsp90, is intimately involved in signaling pathways that promote cell proliferation and survival nih.govcapes.gov.br. Many Hsp90 client proteins are key components or regulators of these pathways. This compound inhibits the formation of the survivin-Hsp90 complex, which is crucial for preserving cell viability and proliferation in malignant cells nih.govresearchgate.net. Survivin itself is an inhibitor of apoptosis protein abundantly expressed in tumors and is associated with poor prognosis nih.govub.edu. Its aberrant expression stimulates tumor progression and confers resistance to therapy ub.edu.

Beyond survivin, this compound also destabilizes other Hsp90 client proteins involved in survival signaling, such as Akt and XIAP aacrjournals.org. The PI3K/AKT signaling pathway is a potent regulator of cell proliferation, growth, and survival, and its inappropriate activation is common in many cancers ub.edu. Akt, a key component of this pathway, is an Hsp90 client protein, and its destabilization by this compound contributes to the disruption of pro-survival signaling nih.govaacrjournals.org. Similarly, XIAP, another inhibitor of apoptosis protein, is also an Hsp90 client protein targeted by this compound, further compromising the cell's ability to evade death signals aacrjournals.org.

The disruption of these pathways by this compound leads to a collapse of Hsp90 chaperone functions, resulting in the degradation of multiple client proteins essential for maintaining the proliferative and survival advantages of cancer cells researchgate.net.

Data on this compound's impact on cell proliferation and survival pathways:

| Target Protein/Complex | Pathway Involved | Effect of this compound | References |

| Hsp90-Survivin Complex | Cell Viability, Proliferation | Inhibition, Destabilization | nih.govresearchgate.net |

| Akt | PI3K/AKT Signaling | Destabilization, Degradation | nih.govaacrjournals.org |

| XIAP | Apoptosis Inhibition | Destabilization, Degradation | aacrjournals.org |

| CDK6 | Cell Cycle Progression | Destabilization | nih.gov |

| Telomerase | Cell Survival | Destabilization | nih.gov |

Apoptotic and Autophagic Signaling Networks

This compound is known to induce cell death through both apoptotic and non-apoptotic mechanisms, including mitochondrial dysfunction researchgate.netnih.gov. Apoptosis is a programmed cell death pathway controlled by a cascade of caspase proteins nih.gov. Survivin, targeted by this compound, inhibits both the intrinsic and extrinsic apoptotic pathways nih.gov. By disrupting the Hsp90-survivin complex and destabilizing survivin, this compound removes a key brake on the apoptotic machinery.

This compound's mechanism of action also involves rapid mitochondrial dysfunction nih.govresearchgate.net. This is significant because the intrinsic apoptotic pathway is initiated by the release of cytochrome c from mitochondria, which then activates caspase-9 and subsequently executioner caspases like caspase-3 and caspase-7 nih.gov. This compound's mitochondriotoxic effect can directly trigger this intrinsic pathway, leading to caspase activity and cell death researchgate.netaacrjournals.org.

The relationship between apoptosis and autophagy is complex, with shared signaling pathways and protein components mdpi.comscielo.br. Autophagy is a cellular process involved in the degradation and recycling of organelles and macromolecules, which can act as a survival mechanism under stress or, in some cases, lead to cell death mdpi.comscielo.br. While some studies indicate that this compound treatment can induce autophagy researchgate.net, the interplay between this compound-induced apoptosis and autophagy requires further detailed investigation to fully elucidate whether autophagy acts as a compensatory survival mechanism or contributes to cell death in this context.

Data on this compound's impact on apoptotic and autophagic signaling:

| Cellular Process | Key Mediators Affected by this compound | Observed Effects of this compound | References |

| Apoptosis | Survivin, Caspase-3, Caspase-7, Caspase-9, Cytochrome c, XIAP | Induction, Activation of Caspases, Mitochondrial Dysfunction | researchgate.netnih.govnih.govaacrjournals.org |

| Autophagy | Not explicitly detailed in search results in relation to this compound's mechanism, though some studies mention induction. | Induction (contextual role needs further clarification) | researchgate.net |

Metabolic Reprogramming and Mitochondrial Biogenesis Interplay

Metabolic reprogramming is a hallmark of cancer, allowing cells to adapt to increased growth requirements and survive under challenging conditions mdpi.commdpi.com. While the Warburg effect, characterized by increased glycolysis, was initially considered central, it is now understood that many tumors rely on functional mitochondria and oxidative phosphorylation for survival and proliferation, especially in chemoresistant cells mdpi.com. Mitochondrial biogenesis, the process of creating new mitochondria, is crucial for supporting the metabolic demands of rapidly proliferating cancer cells mdpi.comresearchgate.net.

This compound has a direct impact on mitochondria, exhibiting a "mitochondriotoxic" mechanism of action aacrjournals.orgjci.org. It accumulates in mitochondria and disrupts mitochondrial function, leading to a loss of mitochondrial membrane potential nih.govaacrjournals.org. This disruption can interfere with oxidative phosphorylation and ATP production, thereby affecting the cell's energy metabolism.

While the search results highlight the importance of mitochondrial biogenesis regulators like PGC-1α in cancer metabolism and adaptation researchgate.netnih.govfrontiersin.org, the direct impact of this compound on these specific pathways (PGC-1α, mitochondrial biogenesis regulation) is not explicitly detailed. However, given this compound's direct targeting of mitochondrial Hsp90 and induction of mitochondrial dysfunction, it is plausible that it indirectly influences the balance of metabolic pathways and the need for mitochondrial biogenesis in stressed cancer cells. Further research is needed to clarify this compound's precise effects on metabolic reprogramming enzymes and mitochondrial biogenesis signaling cascades.

Data related to this compound's impact on metabolism and mitochondria:

| Cellular Component/Process | Key Mediators Potentially Involved | Observed Effects of this compound | References |

| Mitochondria | Mitochondrial Hsp90, TRAP1, Cyclophilin D | Accumulation, Dysfunction, Loss of Membrane Potential | nih.govaacrjournals.orgmdpi.com |

| Metabolic Reprogramming | Oxidative Phosphorylation, Glycolysis | Potential disruption due to mitochondrial effects | mdpi.commdpi.com |

| Mitochondrial Biogenesis | PGC-1α, NRF-1, NRF-2, ERRα (General regulators, not directly linked to this compound in search results) | Indirect influence possible through mitochondrial disruption | mdpi.comresearchgate.netfrontiersin.org |

Adaptive Cellular Responses to Stress

Cellular stress responses are crucial for cell survival under adverse conditions, and cancer cells often exploit these mechanisms for disease maintenance and progression wistar.orgnih.govuobasrah.edu.iq. Hsp90, as a molecular chaperone, plays a significant role in cellular adaptation and stress responses by refolding damaged proteins and regulating the stability of key signaling molecules capes.gov.brnih.gov.

This compound, by inhibiting Hsp90, interferes with these adaptive mechanisms nih.govcapes.gov.br. The destabilization of Hsp90 client proteins, many of which are involved in stress response pathways, compromises the cell's ability to cope with various stressors, including those induced by the compound itself or the tumor microenvironment.

While the search results discuss general cellular responses to stress, including the role of heat shock proteins and the Nrf2 pathway nih.govresearchgate.netacs.org, specific detailed findings on how this compound modulates these broader adaptive responses are limited within the provided snippets. However, its fundamental action of inhibiting Hsp90, a central mediator of cellular adaptation, strongly suggests that this compound disrupts the ability of cancer cells to mount effective responses to stress, contributing to their vulnerability and death. The rapid and complete killing of cancer cells by this compound, even those resistant to apoptosis-based therapeutics, supports its ability to overcome inherent survival and adaptive mechanisms aacrjournals.org.

Data related to this compound's impact on adaptive cellular responses to stress:

| Cellular Process/Pathway | Key Mediators Involved | Proposed Effect of this compound | References |

| Cellular Adaptation | Hsp90, Hsp90 Client Proteins | Disruption of adaptive capacity | nih.govcapes.gov.brwistar.org |

| Stress Response Pathways | Various (including those involving Hsp90 clients) | Interference with protective mechanisms | nih.govaacrjournals.orgnih.govresearchgate.net |

Chemical Biology and Structure Activity Relationship Sar Studies of Shepherdin

Design Principles and Molecular Scaffolds

The design of Shepherdin centers on mimicking the specific interaction site between survivin and Hsp90. This approach leverages the natural binding mechanism to develop a targeted inhibitor.

Peptidomimetic Nature and Chemical Modifications

This compound is characterized as a cell-permeable peptidomimetic derived from the survivin sequence Lys79-Leu87 ashpublications.orgmdpi.com. The original prototype this compound[79-87] has the sequence KHSSGCAFL caymanchem.comingentaconnect.comglpbio.comchemsrc.com. To enhance properties like solubility and potentially stability, chemical modifications and variations have been explored. A notable variant, this compound[79-83], containing the five-amino acid sequence KHSSG, was developed ashpublications.orgoup.com. This shorter variant demonstrated improved solubility at concentrations greater than 2 mM compared to the longer this compound[79-87] and did not necessitate chemical retro-inversion using D-amino acids for activity, although retro-inverso analogs of this compound have also been designed to increase protease resistance mdpi.comoup.com. Retro-inverso peptides involve the use of D-amino acids and reversing the sequence order to maintain the spatial arrangement of side chains while altering the peptide backbone, potentially improving stability against proteases mdpi.com.

Integration of Carrier Sequences for Cell Permeability

A critical aspect of this compound's design is its ability to permeate cell membranes to reach its intracellular target, Hsp90 ashpublications.orgoup.comnih.gov. To achieve this, carrier sequences, also known as cell-penetrating peptides (CPPs) or protein transduction domains (PTDs), are integrated into the molecule ashpublications.orgoup.comnih.govgoogle.comgoogle.com. The antennapedia helix III carrier sequence (RQIKIWFQNRRMKWKK) has been used to render this compound and its variants cell permeable oup.comgoogle.com. This sequence is typically added to the amino-terminal end of the peptide oup.com. Cell-permeable variants of this compound[79-87] and this compound[79-83] with the antennapedia carrier sequence have been shown to accumulate rapidly inside cells oup.com. The mechanism of cellular entry for polycationic CPPs like the antennapedia sequence is thought to involve an initial electrostatic interaction with negatively-charged heparin sulfate (B86663) proteoglycans on the plasma membrane, followed by endocytosis google.com.

Structure-Activity Relationship (SAR) Investigations

SAR studies on this compound have been instrumental in understanding the relationship between its chemical structure and its biological activity, particularly its binding to Hsp90 and its cellular effects.

Identification of Key Amino Acid Residues for Hsp90 Binding (e.g., 79-87 fragment, 79-83 variant)

Research has identified the Lys79-Leu87 sequence of survivin as the minimal motif required to inhibit the interaction between survivin and Hsp90 in vitro mdpi.comacs.org. Surface plasmon resonance analysis indicated that this peptide sequence could bind to Hsp90 with high affinity (KD ≈ 80 nM) ashpublications.orgmdpi.com. Further studies led to the identification of the shorter Lys79-Gly83 sequence (KHSSG) as being essential for Hsp90 binding oup.com. Both this compound[79-87] and the shorter this compound[79-83] variant were shown to bind recombinant Hsp90 in a saturable and dose-dependent manner, whereas scrambled control peptides did not bind oup.com.

Molecular dynamics simulations and experimental validation through targeted mutations in the Hsp90 ATP pocket have provided insights into the specific residues involved in this compound binding mdpi.comoup.comresearchgate.net. This compound[79-83] was predicted to dock into the ATP pocket of Hsp90, making contact with residues such as Ile-96, Asp-102, and Phe-138 oup.com. These residues are distinct from those primarily involved in the binding of other Hsp90 inhibitors like geldanamycin (B1684428), which largely interacts with Asp-93 oup.com. Experimental studies confirmed that individual substitutions of N51, S52, D102, or S113 in the N domain of Hsp90 reduced binding to this compound, while mutagenesis of the geldanamycin-specific D93 had no effect mdpi.comresearchgate.net.

Impact of Peptide Modifications on Target Affinity and Cellular Efficacy

Modifications to the this compound peptide sequence and structure can impact its affinity for Hsp90 and its efficacy in cellular contexts. The development of the shorter this compound[79-83] variant, for instance, retained similar anticancer activities to the longer this compound[79-87] while offering improved solubility oup.com. Retro-inverso modifications, while designed to increase protease resistance, also retained cell-penetrating ability, although they sometimes led to unexpected cellular alterations mdpi.com.

Studies have shown that cell-permeable variants of this compound[79-87] and this compound[79-83] induce rapid and concentration-dependent killing of cancer cells oup.com. For example, a 30-minute exposure to cell-permeable this compound[79-83] resulted in complete killing of AML cell lines with concentrations inducing 50% cell death (CD50) of 24–35 μM oup.com. This rapid activity and relatively low CD50 highlight the cellular efficacy of these modified peptides.

Comparison with Other Hsp90 Inhibitors

This compound exhibits distinct characteristics when compared to other classes of Hsp90 inhibitors, such as ansamycins (e.g., geldanamycin and 17-AAG) and radicicol (B1680498) derivatives, which primarily target the N-terminal ATP-binding pocket of Hsp90 nih.govashpublications.orgoup.comwikipedia.org. While this compound also binds to the ATP pocket, its specific contact sites within this pocket differ from those of geldanamycin mdpi.comoup.comresearchgate.net.

A key difference observed in comparative studies is the speed and efficacy of tumor cell killing. This compound has demonstrated more potent and rapid anticancer activity compared to 17-AAG in certain cancer cell types, such as acute myeloid leukemia (AML) cells ashpublications.orgoup.com. A brief 30-minute treatment with this compound[79-83] was sufficient to kill AML cells, whereas a 48-hour treatment with 17-AAG was required to achieve a similar reduction in viability oup.com.

Furthermore, this compound's mechanism of action appears to have distinctions. While it inhibits Hsp90 function and leads to the destabilization of Hsp90 client proteins, it did not increase Hsp70 levels in AML cells, which is a typical response observed with 17-AAG treatment ashpublications.orgoup.com. This compound also rapidly disrupted mitochondrial function ashpublications.orgoup.com.

Another notable aspect is this compound's reported selectivity for cancer cells over normal cells, a feature also observed with other Hsp90 inhibitors but with varying degrees and underlying mechanisms ashpublications.orgacs.orgnih.gov. Studies have shown that immobilized this compound preferentially pulled down Hsp90 from transformed cells but not from normal cells acs.org. This tumor selectivity is a crucial advantage for potential therapeutic applications nih.govunil.ch.

Here is a data table summarizing some comparative findings:

Comparison of this compound and 17-AAG in AML Cells

| Feature | This compound[79-83] | 17-AAG | Source |

| Hsp90 Binding Site Contacts | Ile-96, Asp-102, Phe-138 (in ATP pocket) | Primarily Asp-93 (in ATP pocket) | oup.com |

| Speed of AML Cell Killing | Rapid (within 30 minutes) | Slower (48 hours for 50-60% viability reduction) | oup.com |

| Effect on Hsp70 Levels in AML | Did not increase | Typically upregulated | ashpublications.orgoup.com |

| Mitochondrial Dysfunction | Rapidly disrupted (within 2 minutes) | Not specified as rapid | oup.com |

| AML Cell Death CD50 (30 min) | 24–35 μM | Not effective at 30 minutes | oup.com |

This table highlights some of the observed differences in the activity profiles of this compound and 17-AAG, suggesting distinct molecular interactions and cellular consequences despite both targeting Hsp90.

The development of this compound, starting from a naturally occurring protein interaction and employing peptidomimetic design principles, along with the integration of cell-penetrating sequences, represents a significant approach in targeting Hsp90. SAR studies have refined our understanding of its interaction with Hsp90, and comparative analyses underscore its unique profile among Hsp90 inhibitors.

Distinctive Binding Modes and Functional Diversity from Ansamycins (e.g., 17-AAG)

This compound exhibits distinctive characteristics in its interaction with Hsp90 and its functional outcomes when compared to ansamycin (B12435341) inhibitors like 17-AAG (tanespimycin). oup.comnih.gov While both this compound and 17-AAG bind to Hsp90 and inhibit its function, their specific binding modes and the resulting cellular effects demonstrate notable diversity. oup.com

This compound makes extensive contacts with the ATP pocket of Hsp90, competing with ATP binding. nih.govoup.com Research has shown that this compound contacts unique residues within the ATP pocket of Hsp90, specifically Ile-96, Asp-102, and Phe-138. oup.com This is distinct from the binding interactions of ansamycins.

Functionally, this compound and 17-AAG also display diversity. This compound has been shown to induce rapid tumor cell killing, often within 30 minutes of treatment. oup.com In contrast, 17-AAG typically results in a more gradual decrease in cell viability over a longer period, such as 48 hours. oup.com This difference in the speed of tumor cell killing highlights a functional divergence in their mechanisms of action. oup.com Furthermore, this compound has been observed to disrupt mitochondrial function rapidly, within 2 minutes of treatment, a characteristic not typically associated with 17-AAG in the same timeframe. oup.com

Studies comparing the binding of different Hsp90 inhibitors have indicated that this compound's selective binding to Hsp90 in tumor cells is not influenced by reducing agents like DTT, unlike some ansamycins. acs.org This suggests a different mode of interaction with Hsp90 compared to the ansamycin class. acs.org

Differential Effects on Hsp70 Expression

A key difference between this compound and ansamycin Hsp90 inhibitors like 17-AAG lies in their effects on the expression of Hsp70. Hsp70 is another heat shock protein often induced as a cellular response to Hsp90 inhibition by ansamycins. oup.com

Treatment of cells with 17-AAG typically results in a time-dependent increase in Hsp70 expression. oup.com This induction of Hsp70 can potentially mitigate some of the effects of Hsp90 inhibition and may contribute to resistance mechanisms.

In stark contrast, studies have shown that this compound treatment does not lead to an increase in Hsp70 levels in cancer cells. oup.com This lack of Hsp70 induction by this compound may be attributed to the rapid induction of cell death it causes in cancer cells. oup.com The absence of Hsp70 induction by this compound suggests a potentially different cellular response profile compared to 17-AAG and could have implications for its therapeutic application, potentially allowing for longer administration without Hsp70-associated side effects. oup.com

The following table summarizes some of the key differences in the functional effects of this compound and 17-AAG:

| Feature | This compound | 17-AAG |

| Speed of Tumor Cell Killing | Rapid (within 30 minutes) oup.com | More gradual (e.g., 48 hours for significant effect) oup.com |

| Effect on Hsp70 Levels | Does not increase Hsp70 levels oup.com | Induces time-dependent increase in Hsp70 oup.com |

| Mitochondrial Disruption | Rapid disruption observed (within 2 minutes) oup.com | Not typically observed as rapid effect oup.com |

Analogues and Derivative Development

The development of analogues and derivatives of this compound has been explored to potentially enhance its therapeutic properties, such as specificity or to enable multitargeting strategies.

Engineering for Enhanced Specificity or Multitargeting (e.g., Bombesin-Shepherdin Radioconjugates)

One approach to enhance the specificity of this compound or to achieve multitargeting is the creation of conjugates with molecules that target specific receptors on cancer cells. An example of this is the development of Bombesin-Shepherdin radioconjugates. mdpi.comnih.gov

Radiolabeled peptides targeting tumor-specific membrane structures, such as the gastrin-releasing peptide receptor (GRP-r), represent a promising class of targeted radiopharmaceuticals. mdpi.comnih.gov However, a challenge with some radiopeptides is the rapid washout of radioactivity from cancer cells. mdpi.comnih.gov To address this, researchers have investigated combining internalizing radiopeptides with molecular entities that target intracellular components. mdpi.comnih.gov

Bombesin-shepherdin radioconjugates have been designed for a combined extra- and intracellular targeting strategy. mdpi.comnih.gov These conjugates aim to utilize the bombesin (B8815690) sequence for extracellular targeting of GRP-r, which is overexpressed in certain cancers, and this compound for intracellular targeting of Hsp90. mdpi.comnih.gov The goal is to improve the cellular retention of radioactivity after receptor-specific delivery to cancerous cells. mdpi.comnih.gov

Studies have confirmed the specificity of these radioconjugates towards the extracellular target, GRP-r. mdpi.comnih.gov However, the cellular externalization of radioactivity was not improved in initial evaluations. mdpi.comnih.gov This suggests that while the targeting to the cell surface receptor was successful, factors such as endosomal trapping or lysosomal degradation of the radioconjugate might be responsible for the observed cellular washout. mdpi.com

The assembly of these multifunctional radioconjugates can be achieved through methods like amide bond formation and click chemistry ("click-to-chelate" approach) to combine the biological entities with a radiometal core, such as the 99mTc-tricarbonyl core used for SPECT imaging. mdpi.com

Exploration of Non-peptidyl Mimetics with this compound-like Activity

Beyond peptide-based analogues, the exploration of non-peptidyl small molecules that can mimic the activity of this compound has also been pursued. This involves identifying compounds that can similarly target Hsp90 and disrupt its interaction with client proteins like survivin, but with potentially different pharmacological properties, such as improved stability or bioavailability.

Computational design strategies, combining structure- and dynamics-based approaches, have been employed to identify non-peptidyl small molecules that can bind to the N-terminal domain of Hsp90, mimicking the chemical and conformational properties of this compound. nih.gov This approach takes into account the flexibility of both the receptor (Hsp90) and the peptidic lead (this compound) to identify potential small molecule mimetics. nih.gov

An example of a compound identified through such a strategy is 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR). nih.gov AICAR was selected for its potential to bind the Hsp90 N-terminal domain and mimic this compound's activity. nih.gov Experimental tests have shown that AICAR binds the Hsp90 N-domain, leads to the destabilization of multiple Hsp90 client proteins, including survivin, and exhibits antiproliferative and proapoptotic activity in various tumor cell lines. nih.gov Importantly, similar to this compound, AICAR did not affect the proliferation of normal human fibroblasts, suggesting a degree of tumor selectivity. nih.gov AICAR represents a non-peptidyl lead compound with this compound-like activity that warrants further investigation for its therapeutic potential. nih.gov

Advanced Research Methodologies Applied to Shepherdin

Computational and Structural Biology Approaches

Computational and structural biology techniques play a crucial role in understanding the molecular basis of Shepherdin's activity. These methods allow researchers to predict and analyze the interactions between this compound and its target proteins at an atomic level.

Molecular Dynamics Simulations for Protein Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in complex with proteins, providing insights into the stability of the interaction and conformational changes that occur upon binding. These simulations can help to understand how this compound interacts with specific residues in the target protein and how these interactions evolve over time. nih.govcapes.gov.brworldscientific.comfrontiersin.orgmdpi.com

Researchers have used MD simulations to study the protein interactions of this compound, particularly its interaction with Hsp90. nih.govcapes.gov.brworldscientific.com These simulations have been used to investigate the interaction of this compound-RV mutants and characterize the binding of this compound to the N-terminal domain of Hsp90. worldscientific.comnih.gov MD simulations are considered a common, accurate, and reliable approach for understanding the communication between proteins and can be used to validate the predictions of molecular docking studies. mdpi.comnih.gov

In Silico Docking Studies for Binding Site Characterization

In silico docking studies are computational methods used to predict the preferred orientation and binding affinity of a small molecule like this compound to a protein target. These studies help to characterize the binding site on the protein and identify key residues involved in the interaction. nih.govnih.govmdpi.commicrobiologyjournal.orgasianpubs.org

Docking studies have been utilized to characterize the binding site of this compound on Hsp90. nih.gov These studies, often coupled with MD simulations, provide structural insights into the binding sites at the atomic level. nih.govnih.gov In silico docking analysis helps to understand and predict the interaction between a drug molecule and a target protein, determining the protein-ligand interaction and analyzing the fit, binding, and interactions based on binding energy. mdpi.commicrobiologyjournal.org This approach can predict the complex formed between the ligand and the receptor, showing suitable conformations in the active site and quantifying the interaction with a docking score. mdpi.com

Advanced Structural Characterization (e.g., Co-crystal Structure Analysis)

Advanced structural characterization techniques, such as co-crystal structure analysis, provide experimental data on the precise arrangement of atoms in a complex formed between this compound and its target protein. Co-crystal structures reveal detailed information about the binding interface, including hydrogen bonds, van der Waals interactions, and other forces that stabilize the complex. mdpi.comxtalpi.comresearchgate.netcore.ac.uk

While specific co-crystal structure analysis of this compound bound to its target proteins was not explicitly detailed in the search results, co-crystal structure analysis in general is a technique used to determine the crystal structure of a complex formed by two or more molecules. mdpi.comresearchgate.netcore.ac.uk This method provides detailed structural information, including supramolecular synthons, crystal packing details, and the location of hydrogen bonds, which is crucial for understanding the interaction at an atomic level. mdpi.com Techniques like Single Crystal X-ray Diffraction (SCXRD) are used for this purpose. mdpi.comxtalpi.com

Biochemical and Biophysical Assays

Biochemical and biophysical assays are experimental techniques used to measure and quantify the interactions between molecules in a biological system. These assays provide crucial data to validate findings from computational studies and to assess the functional consequences of this compound binding.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein-Protein Interaction

Enzyme-Linked Immunosorbent Assay (ELISA) is a common biochemical assay used to detect and quantify proteins and their interactions. In the context of this compound, ELISA has been used to study protein-protein interactions, specifically the formation or disruption of complexes involving this compound and its binding partners like Hsp90 and survivin. nih.govcapes.gov.brgoogle.comjpt.commdpi.com

ELISA has been employed to study the protein interactions of this compound and to conduct competition experiments. nih.govcapes.gov.br Specifically, it has been used to confirm the binding of this compound to Hsp90 and to assess its ability to inhibit the formation of the survivin-Hsp90 complex. nih.govcapes.gov.br ELISA can provide quantitative results and is used for analyzing protein-protein interactions. jpt.commdpi.com

ATP Competition Assays

ATP competition assays are designed to determine if a compound competes with ATP for binding to a protein, particularly enzymes like kinases or chaperones that utilize ATP as a source of energy. Since Hsp90 is an ATPase, ATP competition assays are relevant for understanding if this compound interferes with ATP binding to Hsp90. capes.gov.brgoogle.combiovenic.comresearchgate.net

This compound has been shown to compete with ATP binding to Hsp90. capes.gov.br ATP competition assays are used to identify inhibitors that interact with the ATP-binding pocket of proteins like Hsp90. researchgate.net These assays can demonstrate the competitive inhibition of ATP binding to Hsp90 by compounds like this compound. capes.gov.brresearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 45028213 |

| Malachite Green | 11295 |

Data Table: Summary of Research Methodologies Applied to this compound

| Methodology Type | Specific Method | Application to this compound | Key Findings (Examples) | Relevant Citations |

| Computational & Structural Biology | Molecular Dynamics Simulations | Studying protein interactions, particularly with Hsp90. | Investigating this compound-RV mutants; Characterizing binding to Hsp90 N-terminal domain. | nih.govcapes.gov.brworldscientific.comfrontiersin.orgmdpi.comnih.gov |

| In Silico Docking Studies | Characterizing binding site on Hsp90. | Predicting binding orientation and affinity; Identifying key interacting residues. | nih.govnih.govmdpi.commicrobiologyjournal.orgasianpubs.org | |

| Advanced Structural Characterization (e.g., Co-crystal Structure Analysis) | (General application to understand binding interfaces) | Provides atomic-level details of interactions (based on general technique description). | mdpi.comxtalpi.comresearchgate.netcore.ac.uk | |

| Biochemical & Biophysical Assays | ELISA for Protein-Protein Interaction | Studying this compound's interaction with Hsp90 and survivin. | Confirmation of binding to Hsp90; Inhibition of survivin-Hsp90 complex formation. | nih.govnih.govcapes.gov.brgoogle.comjpt.commdpi.com |

| ATP Competition Assays | Assessing competition with ATP for Hsp90 binding. | This compound competes with ATP for binding to Hsp90. | capes.gov.brgoogle.combiovenic.comresearchgate.net |

Western Blotting for Protein Expression and Degradation Profiling

Western blotting is a widely used technique for detecting specific proteins in cell or tissue homogenates, allowing for the evaluation of protein size, expression levels, and modifications like phosphorylation or degradation nih.govgenscript.com. This method is crucial for assessing how a compound like this compound affects the abundance and stability of its target proteins and downstream effectors.

Western blotting protocols involve separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies for detection and quantification nih.govgenscript.com. Including protease inhibitors during sample preparation is essential to prevent protein degradation and ensure accurate assessment of protein levels cellsignal.comabcam.com.

Microscale Thermophoresis for Binding Affinity Measurements

Microscale Thermophoresis (MST) is a cutting-edge technique used to quantify the binding affinity between molecules in solution without requiring immobilization nuvisan.comnih.gov. MST measures the directed movement of molecules in a temperature gradient, which is influenced by factors such as size, charge, and hydration shell nuvisan.com. Changes in thermophoresis upon ligand binding allow for the determination of dissociation constants (KD) nih.gov.

MST has been employed to study the interaction between this compound and its molecular target, Hsp90 oup.com. By measuring the binding affinity of this compound to Hsp90, researchers can gain a quantitative understanding of the strength of this interaction. This is important for confirming that this compound directly binds to Hsp90 and for characterizing the nature of this binding, such as competition with ATP binding oup.com. MST is sensitive to changes in molecular properties upon binding, making it suitable for quantifying interactions between proteins and small molecules like this compound nuvisan.comnih.govnanotempertech.com. The technique can determine binding affinities across a range from nanomolar to millimolar nuvisan.com.

Thermal Stability Analysis (e.g., nanoDSF)

Thermal stability analysis, such as that performed using nano Differential Scanning Fluorimetry (nanoDSF), is a technique used to determine the thermal unfolding temperature (Tm) of proteins nanotempertech.comnih.gov. This method monitors changes in the intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, as temperature increases nanotempertech.comnih.govnanotempertech.com. Changes in the protein's environment upon unfolding lead to shifts in fluorescence, allowing the determination of the melting temperature nanotempertech.comnanotempertech.com.

While direct application of nanoDSF specifically to this compound has not been detailed in the provided search results, the technique is broadly applicable for assessing protein stability and how it is affected by ligand binding nih.govnih.govnuvisan.com. Since this compound binds to Hsp90, nanoDSF could potentially be used to investigate whether this compound binding induces a thermal stabilization or destabilization of Hsp90. This could provide further insights into the conformational changes in Hsp90 upon this compound binding. nanoDSF is a label-free method and requires relatively small sample volumes, making it suitable for screening and characterizing protein stability under various conditions nih.govnih.gov.

Cell Biology and Imaging Techniques

Cell biology and imaging techniques are essential for understanding the cellular effects of this compound, including its impact on cell viability, cell cycle progression, and the dynamics of cellular processes.

Flow Cytometry for Cell Death, Cell Cycle, and Mitochondrial Potential Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple parameters of individual cells in a population nih.govbaseclick.eumerckmillipore.com. It is widely used to assess cell death (apoptosis and necrosis), analyze cell cycle distribution, and measure mitochondrial membrane potential nih.govmerckmillipore.combio-rad-antibodies.comarchivesofmedicalscience.com.

Studies on this compound have utilized flow cytometry to evaluate its effects on cell death in various cell types, including acute myeloid leukemia (AML) cells oup.com. Flow cytometry can quantify the percentage of cells undergoing apoptosis using markers like Annexin V and propidium (B1200493) iodide (PI) nih.govbio-rad-antibodies.com. Analysis of cell cycle distribution using DNA-binding dyes like PI can reveal if this compound treatment leads to arrest at a specific phase of the cell cycle nih.govarchivesofmedicalscience.com. Furthermore, flow cytometry with potentiometric dyes such as JC-1 or TMRE can assess changes in mitochondrial membrane potential, an indicator of mitochondrial health and a key event in the intrinsic apoptotic pathway nih.govmerckmillipore.combio-rad-antibodies.comarchivesofmedicalscience.com. A decrease in mitochondrial membrane potential can be detected as a shift in fluorescence bio-rad-antibodies.comarchivesofmedicalscience.com.

Data from flow cytometry experiments can provide quantitative measures of the cellular impact of this compound. For example, studies have shown that this compound can induce rapid and complete killing of AML cells at certain concentrations oup.com. Flow cytometry analysis of mitochondrial membrane potential can demonstrate that this compound treatment leads to a loss of potential in susceptible cells aacrjournals.org.

Example Flow Cytometry Data (Illustrative based on search results):

| Treatment Group | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Cells with Depolarized Mitochondria |

| Control | Low | Low |

| This compound (Concentration X) | High | High |

Live-Cell Imaging for Dynamics of Cellular Processes

Live-cell imaging techniques allow researchers to observe dynamic cellular processes in real-time over extended periods baseclick.eunih.govnih.govthermofisher.comscintica.com. This is crucial for understanding the temporal effects of compounds like this compound on cellular behavior, morphology, and the localization and movement of specific molecules or organelles.

While specific examples of live-cell imaging applied to this compound were not detailed in the provided search results, the technique is broadly applicable for monitoring various cellular events relevant to this compound's mechanism of action. This could include observing changes in mitochondrial dynamics following the loss of mitochondrial membrane potential, tracking the localization of Hsp90 or survivin, or visualizing morphological changes associated with apoptosis aacrjournals.orgthermofisher.com. Live-cell imaging often utilizes fluorescent probes or proteins to visualize cellular structures and processes baseclick.eunih.govthermofisher.com. Maintaining optimal cell health during imaging is critical and requires careful control of environmental conditions baseclick.eunih.govscintica.com.

Immunohistochemical Analysis for Tissue-Level Effects

Immunohistochemistry (IHC) is a technique used to detect and localize specific proteins within tissue sections using antibodies abcam.comtechnologynetworks.com. This method provides valuable spatial information about protein expression and distribution at the tissue level, bridging the gap between histology and molecular biology abcam.com.

Immunohistochemical analysis has been applied in studies evaluating the effects of this compound in in vivo models, such as AML xenograft tumors in mice oup.comresearchgate.net. IHC can be used to examine the expression levels of target proteins like survivin and Akt within the tumor tissue after this compound treatment oup.comresearchgate.net. A decrease in the expression of these proteins observed via IHC in treated tumors, compared to control groups, provides evidence that this compound is active and affecting its targets within the tissue environment oup.comresearchgate.net. Furthermore, IHC can be used to assess markers of apoptosis, such as nuclear fragmentation, within the tumor tissue, providing visual confirmation of this compound's ability to induce cell death in a physiological context oup.comresearchgate.net.

Example Immunohistochemistry Findings (Based on search results):

Immunohistochemical analysis of AML tumors treated with this compound revealed a high level of apoptosis in tumor cells, characterized by nuclear fragmentation. oup.comresearchgate.net This analysis also showed a loss of expression of Hsp90 client proteins survivin and Akt in the treated tumors, consistent with Hsp90 inhibition in vivo. oup.comresearchgate.net In contrast, saline-treated tumors displayed many mitotic cells and diffuse expression of survivin and Akt. oup.comresearchgate.net

Genetic and Molecular Perturbation Strategies

Genetic and molecular perturbation strategies, such as RNA interference (RNAi) and gene editing, are fundamental in modern biological research for studying gene function and validating potential therapeutic targets. These techniques allow for the targeted reduction or complete elimination of specific protein expression, enabling researchers to observe the resulting phenotypic changes and understand the role of the perturbed gene in various cellular processes.

Short Hairpin RNA (shRNA) Technology for Target Validation and Comparison

Short hairpin RNA (shRNA) technology is a powerful application of RNA interference used to achieve stable and long-term knockdown of target gene expression horizondiscovery.com. shRNA molecules are typically delivered into cells via plasmid vectors or viral vectors, such as lentiviruses, which allow for integration into the host genome and continuous expression of the shRNA horizondiscovery.comwikipedia.orgnih.govsigmaaldrich.com. Once transcribed, the shRNA is processed by cellular machinery (Drosha and Dicer) into small interfering RNAs (siRNAs) that guide the RNA-induced silencing complex (RISC) to complementary messenger RNA (mRNA) sequences, leading to mRNA degradation or translational repression and subsequent reduction in target protein levels horizondiscovery.comwikipedia.orgnih.govsigmaaldrich.comresearchgate.net.

In the context of this compound research, shRNA technology has been employed to investigate the specificity of its effects, particularly in relation to its known interaction with the survivin-Hsp90 complex aacrjournals.orgaacrjournals.orguni-heidelberg.de. This compound is understood to disrupt the binding of survivin with the molecular chaperone Hsp90, leading to a reduction in survivin levels aacrjournals.org. To ascertain whether the observed cellular effects of this compound are specifically mediated through survivin downregulation, researchers have compared the consequences of this compound treatment with those of specific survivin knockdown achieved using shRNA.

Studies in Rhabdomyosarcoma (RMS) tumor cells, for instance, have utilized shRNA to specifically knock down survivin expression and compared the outcomes to this compound treatment uni-heidelberg.de. Both approaches resulted in reduced proliferation and migration of RMS cells in vitro uni-heidelberg.de. However, notable differences were observed in the cellular phenotypes. Survivin knockdown cells displayed signs of cell division malfunctions, leading to enlarged and polynucleated cells and a reduced growth rate uni-heidelberg.de. In contrast, this compound-treated cells exhibited cell death within hours of treatment uni-heidelberg.de. Furthermore, this compound treatment induced changes in the cytoskeleton, including filopodia-like outgrowths and a redistribution of CDC42, which were not observed following shRNA-mediated survivin knockdown uni-heidelberg.de.

These comparative studies using shRNA have provided crucial data suggesting that while survivin downregulation contributes to this compound's effects, this compound likely impacts a broader range of Hsp90 client proteins beyond survivin, such as Focal Adhesion Kinase (FAK), contributing to its distinct and potent cellular outcomes uni-heidelberg.de.

The data below summarizes a conceptual comparison based on research findings:

| Treatment Method | Effect on Survivin Levels | Effect on Proliferation | Effect on Migration | Observed Cellular Phenotypes | Implied Mechanism Specificity |

| This compound Treatment | Reduced | Reduced | Reduced | Rapid cell death, cytoskeletal changes (filopodia, CDC42 redistribution) | Broader Hsp90 client impact |

| Survivin-specific shRNA Knockdown | Reduced | Reduced | Reduced | Cell division malfunctions (enlarged, polynucleated cells), reduced growth rate | Survivin-specific |

Gene Knockout/Knockdown Studies in Preclinical Models

Gene knockout and knockdown studies in preclinical models, particularly in cell lines and animal models, are essential for understanding the in vivo function of genes and validating therapeutic targets. Gene knockout involves the complete or near-complete elimination of gene expression, often achieved through techniques like homologous recombination or CRISPR-Cas9 editing nih.govplos.orgnih.gov. Gene knockdown, as discussed with shRNA, involves reducing gene expression levels. These models allow researchers to investigate the physiological consequences of altered gene function in a complex biological system.

While the search results highlight the general application of gene knockout and knockdown in target validation and preclinical studies nih.govplos.orgnih.govoncodesign-services.combiocompare.comselectscience.netlicorbio.com, specific detailed findings directly linking gene knockout of a target protein to this compound's mechanism in preclinical animal models were not extensively provided in the immediate search results. However, the principle of using gene perturbation in preclinical models is highly relevant to this compound research.